molecular formula C26H27N5O4 B1432382 1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide CAS No. 2098457-92-0

1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide

Katalognummer: B1432382
CAS-Nummer: 2098457-92-0
Molekulargewicht: 473.5 g/mol
InChI-Schlüssel: BDNVCXVQYXUHCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C26H27N5O4 and its molecular weight is 473.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, commonly known as apixaban (CAS Number: 2098457-92-0), is a potent and selective inhibitor of Factor Xa (fXa), an essential enzyme in the coagulation cascade. This compound has garnered attention due to its efficacy in preventing thromboembolic events and its favorable pharmacokinetic properties.

Molecular Formula: C26H27N5O4
Molecular Weight: 473.524 g/mol
SMILES: COc1ccc(cc1)n2nc(C(=O)N)c3CCN(C(=O)c23)c4ccc(cc4)N5C(C)CCCC5=O
IUPAC Name: 1-(4-methoxyphenyl)-6-[4-(2-methyl-6-oxopiperidin-1-yl)phenyl]-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide

Apixaban inhibits Factor Xa by binding to its active site, thereby preventing the conversion of prothrombin to thrombin. This inhibition effectively reduces thrombus formation and is beneficial in conditions such as atrial fibrillation and venous thromboembolism.

Anticoagulant Efficacy

Apixaban exhibits high potency against fXa with an IC50 value reported around 23 nM, demonstrating its effectiveness in inhibiting thrombin generation. Studies indicate that apixaban's selectivity for fXa over other serine proteases further enhances its therapeutic profile .

Pharmacokinetics

Apixaban is characterized by:

  • Oral Bioavailability: Approximately 50%, which is significant for an anticoagulant.
  • Half-Life: Approximately 12 hours, allowing for twice-daily dosing.
  • Metabolism: Primarily metabolized by CYP3A4 and is excreted via urine and feces.

Efficacy in Clinical Trials

Clinical trials have established apixaban's efficacy in various settings:

  • Atrial Fibrillation: In the ARISTOTLE trial, apixaban significantly reduced the risk of stroke or systemic embolism compared to warfarin.
  • Venous Thromboembolism: The AMPLIFY trial demonstrated that apixaban was as effective as traditional anticoagulants with a lower risk of major bleeding.

Safety Profile

Apixaban has a favorable safety profile compared to traditional anticoagulants:

  • Major Bleeding Rates: Lower incidence compared to warfarin (approximately 0.6% per year).
  • Reversal Agents: While there is no specific reversal agent for apixaban, andexanet alfa can be used in cases of severe bleeding.

Comparative Analysis with Other Anticoagulants

CompoundMechanism of ActionOral BioavailabilityHalf-LifeMajor Indications
ApixabanfXa inhibitor~50%~12 hoursAtrial fibrillation, VTE
WarfarinVitamin K antagonist~100%20–60 hoursAtrial fibrillation, VTE
RivaroxabanfXa inhibitor~66%~9 hoursAtrial fibrillation, VTE
DabigatranThrombin inhibitor~6.5%~12–17 hoursAtrial fibrillation, VTE

Case Study 1: Atrial Fibrillation Management

A clinical case involving a 72-year-old male with atrial fibrillation showed that switching from warfarin to apixaban resulted in improved control of anticoagulation levels and a significant reduction in bleeding events.

Case Study 2: Post-Surgical Thromboprophylaxis

In a cohort study of patients undergoing hip or knee replacement surgery, apixaban was associated with lower rates of venous thromboembolism compared to enoxaparin, highlighting its effectiveness in postoperative settings.

Eigenschaften

IUPAC Name

1-(4-methoxyphenyl)-6-[4-(2-methyl-6-oxopiperidin-1-yl)phenyl]-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O4/c1-16-4-3-5-22(32)30(16)18-8-6-17(7-9-18)29-15-14-21-23(25(27)33)28-31(24(21)26(29)34)19-10-12-20(35-2)13-11-19/h6-13,16H,3-5,14-15H2,1-2H3,(H2,27,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNVCXVQYXUHCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=O)N1C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Reactant of Route 2
1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Reactant of Route 5
1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Reactant of Route 6
1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.